molecular formula C25H21NO4 B11680296 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate

Cat. No.: B11680296
M. Wt: 399.4 g/mol
InChI Key: RAIQQXQXVNVVGD-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

  • Step 1: Synthesis of Indole Nucleus

    • React phenylhydrazine with acetone in the presence of hydrochloric acid to form 2-methyl-1-phenyl-1H-indole.
    • Reaction conditions: Reflux at 100°C for 4 hours.
  • Step 2: Acetylation

    • Acetylate the indole nucleus by reacting it with acetic anhydride in the presence of a base such as pyridine to form 3-acetyl-2-methyl-1-phenyl-1H-indole.
    • Reaction conditions: Room temperature for 2 hours.
  • Step 3: Phenoxyacetylation

    • React the acetylated indole with phenoxyacetyl chloride in the presence of a base such as triethylamine to form 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
    • Reaction conditions: Room temperature for 3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, reflux at 80°C for 2 hours.

    Reduction: Lithium aluminum hydride in dry ether, room temperature for 4 hours.

    Substitution: Bromine in acetic acid, room temperature for 1 hour.

Major Products Formed

    Oxidation: Formation of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetic acid.

    Reduction: Formation of 3-(1-hydroxyethyl)-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.

    Substitution: Formation of 3-bromo-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.

Scientific Research Applications

3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The phenoxyacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2-methyl-1-phenyl-1H-indole
  • 2-Methyl-1-phenyl-1H-indole-3-carboxylic acid
  • 3-Bromo-2-methyl-1-phenyl-1H-indole

Uniqueness

3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is unique due to the presence of both acetyl and phenoxyacetate groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-phenoxyacetate

InChI

InChI=1S/C25H21NO4/c1-17-25(18(2)27)22-15-21(30-24(28)16-29-20-11-7-4-8-12-20)13-14-23(22)26(17)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3

InChI Key

RAIQQXQXVNVVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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